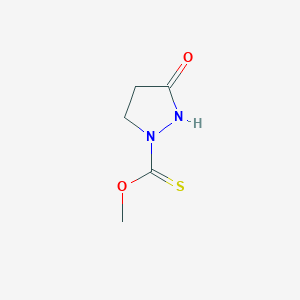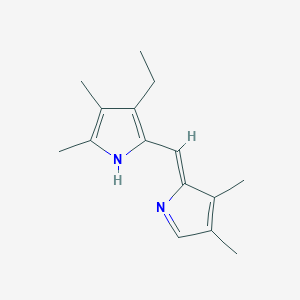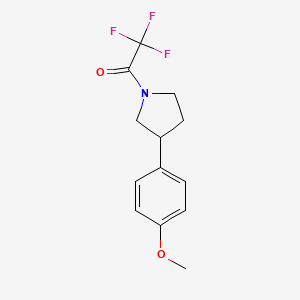
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-methoxyphenylpyrrolidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the pyrrolidine and methoxyphenyl groups.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains a fluoro and methoxyphenyl group but differs in the position of the substituents.
1-Trifluoroacetyl piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the combination of its trifluoromethyl, methoxyphenyl, and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C13H14F3NO2 |
|---|---|
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14F3NO2/c1-19-11-4-2-9(3-5-11)10-6-7-17(8-10)12(18)13(14,15)16/h2-5,10H,6-8H2,1H3 |
Clé InChI |
XEGQJPORGGOZPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)

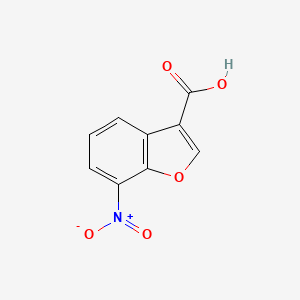
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

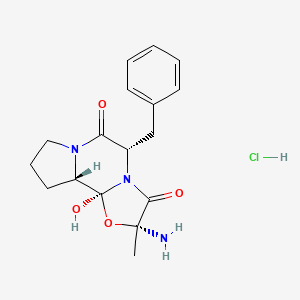
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
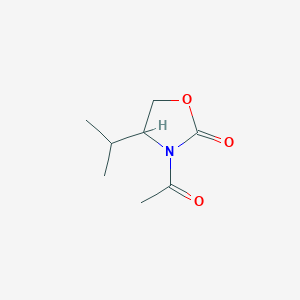
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
